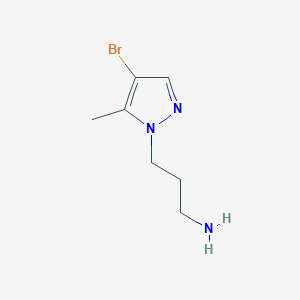
1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one, also known as 3-hydroxy-2,6-dimethylpyridin-4-one (3-HDPO), is a heterocyclic aromatic compound that is widely used in scientific research. It is a versatile compound with multiple applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry. 3-HDPO is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 3-HDPO has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
科学的研究の応用
Synthesis and Applications in Drug Design
1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one, and its derivatives, have been explored for their potential in drug design. Research has shown that certain derivatives have significant analgesic activity, suggesting potential applications in pain management. For instance, the synthesis of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives from a condensation reaction involving a compound structurally related to this compound exhibited superior in vivo analgesic activity compared to metamizole sodium, a common painkiller (Kulakov et al., 2017).
Additionally, research into phosphorus-nitrogen compounds has revealed that derivatives of compounds structurally similar to this compound can lead to the formation of partially substituted spiro-cyclic phosphazene derivatives. These compounds have been characterized and studied using various spectroscopic techniques, indicating their potential in various chemical applications (Dal & Süzen, 2007).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of this compound and its analogs have been a subject of interest. New Schiff base ligands structurally related have been synthesized and their metal complexes characterized. These compounds have been studied for their potential in catalytic activities, DNA binding, and antibacterial activities (El‐Gammal et al., 2021). Another study focused on alkynolpyridines and their complexes, showcasing the importance of hydrogen bonding and phenyl embraces in crystal packing, which could be significant for understanding molecular interactions in related compounds (Holmes et al., 2002).
特性
IUPAC Name |
1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-13(16)7-10(2)14(9)11-4-3-5-12(15)8-11/h3-8,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARIDJPUOKTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC(=CC=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406090 |
Source


|
| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823176-21-2 |
Source


|
| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)








![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)